Methyl 4-[5-(2-methoxyethyl)-6-oxo-3-(thiophen-2-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-[5-(2-METHOXYETHYL)-6-OXO-3-(THIOPHEN-2-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-4-YL]BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[3,4-c]pyrazole core, which is a fused ring system containing both nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[5-(2-METHOXYETHYL)-6-OXO-3-(THIOPHEN-2-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-4-YL]BENZOATE typically involves multi-step organic reactions. The key steps include the formation of the pyrrolo[3,4-c]pyrazole core, followed by the introduction of the thiophene and benzoate groups. Common reagents used in these reactions include various amines, aldehydes, and thiophenes, under conditions such as reflux and catalysis by acids or bases.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[5-(2-METHOXYETHYL)-6-OXO-3-(THIOPHEN-2-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-4-YL]BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
METHYL 4-[5-(2-METHOXYETHYL)-6-OXO-3-(THIOPHEN-2-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-4-YL]BENZOATE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications, particularly in the treatment of diseases where its unique structure can interact with biological targets.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of METHYL 4-[5-(2-METHOXYETHYL)-6-OXO-3-(THIOPHEN-2-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-4-YL]BENZOATE involves its interaction with molecular targets in biological systems. This can include binding to enzymes or receptors, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[3,4-c]pyrazole derivatives and thiophene-containing molecules. These compounds share structural features but may differ in their specific functional groups and overall properties.
Uniqueness
What sets METHYL 4-[5-(2-METHOXYETHYL)-6-OXO-3-(THIOPHEN-2-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-4-YL]BENZOATE apart is its unique combination of a pyrrolo[3,4-c]pyrazole core with a thiophene and benzoate group. This unique structure can confer specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C20H19N3O4S |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
methyl 4-[5-(2-methoxyethyl)-6-oxo-3-thiophen-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-4-yl]benzoate |
InChI |
InChI=1S/C20H19N3O4S/c1-26-10-9-23-18(12-5-7-13(8-6-12)20(25)27-2)15-16(14-4-3-11-28-14)21-22-17(15)19(23)24/h3-8,11,18H,9-10H2,1-2H3,(H,21,22) |
InChI Key |
XMDBDEGVXKHRSI-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(C2=C(NN=C2C1=O)C3=CC=CS3)C4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.